1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
CAS No.:
Cat. No.: VC16214569
Molecular Formula: C16H5F27O3
Molecular Weight: 758.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H5F27O3 |
|---|---|
| Molecular Weight | 758.16 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
| Standard InChI | InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2 |
| Standard InChI Key | FUUKSNSQDXKCHH-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester featuring two perfluoroalkyl chains: a perfluorononyl group () and a perfluorohexyl group () linked by a carbonate moiety (). The SMILES notation provided in commercial catalogs, , confirms its branched fluorocarbon structure . The compound’s high molecular weight (758.166 g/mol) and fluorine content (67.3% by mass) contribute to its thermal stability and chemical inertness, traits typical of PFAS .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1980085-60-6 | |
| Molecular Formula | ||
| Molecular Weight | 758.166 g/mol | |
| MDL Number | MFCD28334371 | |
| Storage Conditions | Ambient temperature |
Applications and Functional Uses
Industrial and Specialty Chemistry
Fluorinated carbonates like 1H,1H,9H-perfluorononyl 1H,1H-perfluorohexyl carbonate serve as surfactants, lubricants, and coating additives due to their hydrophobic and oleophobic properties . In electronics manufacturing, such compounds may act as dielectric fluids or anti-reflective coatings, leveraging their thermal stability and low surface tension.
Environmental Persistence and Ecotoxicology
Environmental Fate
PFAS compounds, including this carbonate derivative, are resistant to hydrolysis, photolysis, and microbial degradation due to strong C-F bonds. Modeling studies predict a half-life exceeding decades in aquatic environments, with potential for long-range transport via oceanic currents .
Bioaccumulation and Toxicity
While specific toxicological data for this compound are lacking, structural analogs exhibit bioaccumulation in aquatic organisms and protein-binding tendencies in mammals. The carbonate group may enhance solubility in lipids, increasing bioavailability and posing risks to higher trophic levels .
Future Research Directions
Alternatives to PFAS
Research into silicone-based polymers and hydrocarbon surfactants with fluorinated segments seeks to replicate PFAS functionality while reducing persistence. Early-stage studies show promise but face challenges in matching performance .
Degradation Technologies
Advanced oxidation processes (AOPs) and supercritical water oxidation (SCWO) are being tested for PFAS destruction. Pilot-scale trials report >99% degradation efficiency for some PFAS, though energy costs and scalability remain barriers .
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